2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
Description
2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a pyrrolidine ring and a thiophene ring
Properties
Molecular Formula |
C18H22N2OS |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C18H22N2OS/c1-14-7-2-3-8-15(14)18(21)19-13-16(17-9-6-12-22-17)20-10-4-5-11-20/h2-3,6-9,12,16H,4-5,10-11,13H2,1H3,(H,19,21) |
InChI Key |
UAADRYPVYYEZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Benzamide Core: The starting material, 2-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA), leading to sulfoxide or sulfone derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in dry ether under reflux.
Substitution: Nitration using HNO₃/H₂SO₄ at low temperatures (0-5°C).
Major Products
Oxidation: Thiophene sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro-substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological systems, including binding affinity and specificity.
Industrial Applications: The compound’s unique structure may be useful in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide would depend on its specific biological target. Generally, the compound may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The pyrrolidine and thiophene rings can enhance binding affinity and specificity by fitting into hydrophobic pockets or interacting with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the thiophene ring, which may reduce its binding affinity and specificity.
N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide: Lacks the methyl group on the benzamide, potentially altering its electronic properties and reactivity.
Uniqueness
2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both the pyrrolidine and thiophene rings, which can confer specific electronic and steric properties. These features may enhance its potential as a versatile scaffold in drug design and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
